molecular formula C21H24N2O3 B14433517 4-Propionyl-4'-n-hexanoyloxyazobenzene CAS No. 76204-66-5

4-Propionyl-4'-n-hexanoyloxyazobenzene

Katalognummer: B14433517
CAS-Nummer: 76204-66-5
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: WFBBAYATFGFPGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Propionyl-4’-n-hexanoyloxyazobenzene is an organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.4269 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change color when exposed to light, making them useful in various applications such as dyes, molecular switches, and liquid crystal displays.

Vorbereitungsmethoden

The synthesis of 4-Propionyl-4’-n-hexanoyloxyazobenzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Propionyl-4’-n-hexanoyloxyazobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazo compounds.

Wissenschaftliche Forschungsanwendungen

4-Propionyl-4’-n-hexanoyloxyazobenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Propionyl-4’-n-hexanoyloxyazobenzene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This isomerization changes the compound’s molecular structure and properties, such as absorption spectrum and polarity. The molecular targets and pathways involved include interactions with light-sensitive receptors and enzymes that can be modulated by the compound’s photoinduced structural changes .

Vergleich Mit ähnlichen Verbindungen

4-Propionyl-4’-n-hexanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:

The uniqueness of 4-Propionyl-4’-n-hexanoyloxyazobenzene lies in its specific combination of propionyl and hexanoyloxy groups, which may confer distinct photochromic properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

76204-66-5

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

[4-[(4-propanoylphenyl)diazenyl]phenyl] hexanoate

InChI

InChI=1S/C21H24N2O3/c1-3-5-6-7-21(25)26-19-14-12-18(13-15-19)23-22-17-10-8-16(9-11-17)20(24)4-2/h8-15H,3-7H2,1-2H3

InChI-Schlüssel

WFBBAYATFGFPGM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.